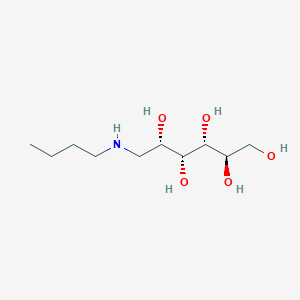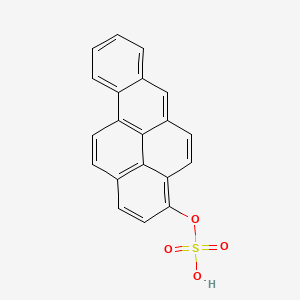
Benzo(a)pyrene, 3-hydroxy-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene, 3-hydroxy-, sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic processing of benzo(a)pyrene, which is commonly found in substances resulting from the incomplete combustion of organic matter, such as tobacco smoke, grilled foods, and coal tar . The sulfate derivative is particularly significant in toxicological studies due to its role in the detoxification and excretion processes in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 3-hydroxy-, sulfate typically involves the hydroxylation of benzo(a)pyrene followed by sulfation. The hydroxylation can be achieved using cytochrome P450 enzymes, which convert benzo(a)pyrene to 3-hydroxybenzo(a)pyrene . This intermediate is then subjected to sulfation using sulfuric acid or other sulfating agents under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of this compound is not common due to its specific application in research rather than commercial use. the process would involve large-scale hydroxylation and sulfation reactions, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene, 3-hydroxy-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl derivative.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of benzo(a)pyrene, which are often studied for their toxicological properties .
Scientific Research Applications
Benzo(a)pyrene, 3-hydroxy-, sulfate is extensively used in scientific research, particularly in the fields of toxicology and environmental science. Its applications include:
Chemistry: Studying the metabolic pathways of PAHs and their derivatives.
Biology: Investigating the effects of PAHs on cellular processes and gene expression.
Medicine: Understanding the role of PAHs in carcinogenesis and developing potential therapeutic interventions.
Industry: Monitoring environmental pollution and assessing the impact of PAHs on human health
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 3-hydroxy-, sulfate involves its interaction with cellular enzymes and receptors. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and mutations . It also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes and transport proteins . These interactions contribute to the compound’s carcinogenic and toxic effects .
Comparison with Similar Compounds
Benzo(a)pyrene, 3-hydroxy-, sulfate is unique among PAH derivatives due to its specific metabolic pathway and role in detoxification. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different metabolic and toxicological properties.
Dibenzopyrenes: A group of PAHs with multiple benzene rings fused to pyrene.
These compounds share structural similarities but differ in their biological activities and toxicological profiles, highlighting the uniqueness of this compound in research applications .
Properties
CAS No. |
61996-71-2 |
|---|---|
Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[a]pyren-3-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |
InChI Key |
UDBRORAOPVVTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


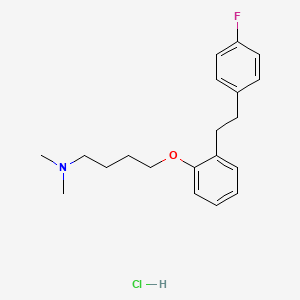
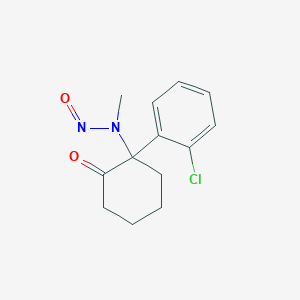
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

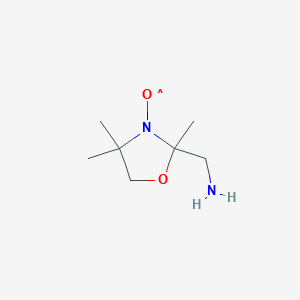
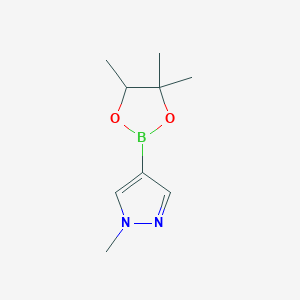
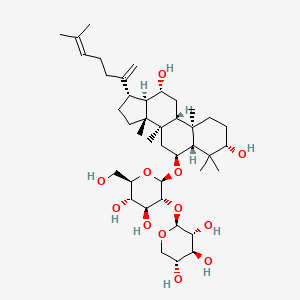
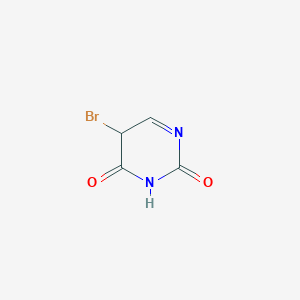
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
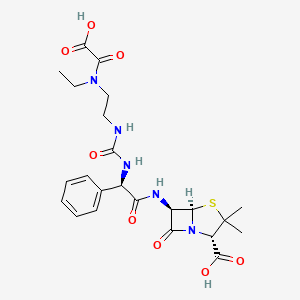

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
